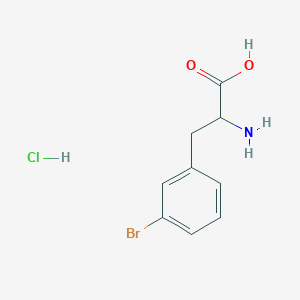

2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-3-(3-bromophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWIBMCVLBZBLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128834-02-6 | |

| Record name | 2-amino-3-(3-bromophenyl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride typically involves the bromination of phenylalanine. The process begins with the protection of the amino group of phenylalanine, followed by bromination at the meta position of the phenyl ring. The final step involves deprotection and conversion to the hydrochloride salt.

Protection of the Amino Group: The amino group of phenylalanine is protected using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.

Bromination: The protected phenylalanine is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

Deprotection and Conversion: The protecting group is removed, and the resulting compound is converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at each step to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution: Formation of substituted phenylalanine derivatives.

Oxidation: Formation of oxo derivatives.

Reduction: Formation of dehalogenated products.

Scientific Research Applications

Biological Applications

1. Enzyme Substrate Studies

- Phenylalanine Amino Mutase : This compound has been studied as a substrate for phenylalanine amino mutase, an enzyme that catalyzes the conversion of phenylalanine to various derivatives. Research indicates that brominated derivatives exhibit altered enzyme activity compared to non-brominated substrates, suggesting potential applications in enzyme engineering and metabolic pathway studies .

2. Protein Engineering

- Genetic Encoding : Recent advancements in genetic engineering have allowed for the incorporation of β-amino acids like 2-amino-3-(3-bromophenyl)propanoic acid into proteins. This incorporation can lead to structural modifications that enhance protein stability and function. For example, the introduction of this compound into green fluorescent protein (GFP) resulted in a kink in the beta strand structure, demonstrating its utility in studying protein folding and dynamics .

Pharmaceutical Applications

1. Drug Development

- Anticancer Agents : Compounds similar to 2-amino-3-(3-bromophenyl)propanoic acid are being investigated for their potential as anticancer agents due to their ability to inhibit specific pathways involved in tumor growth. The bromophenyl group may enhance the binding affinity to target proteins involved in cancer progression .

2. Neurological Research

- Neurotransmitter Analogues : As a phenylalanine derivative, this compound can serve as an analogue for neurotransmitter studies, particularly in understanding the role of amino acids in neurotransmission and their impact on neurological disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom at the meta position enhances its reactivity and binding affinity to certain enzymes or receptors. This compound can modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The 4-bromo isomer (para) offers a symmetrical structure with enhanced stability in solid-state formulations compared to meta or ortho isomers .

Substituent Variations on the Aromatic Ring

Replacing bromine with other halogens or functional groups modulates reactivity and pharmacological activity:

Key Observations :

- Halogen Diversity : Chloro and fluoro substituents reduce molecular weight compared to bromine, enhancing metabolic stability in vivo .

- Hydrophilic Groups : Hydroxyl or carboxyl modifications (e.g., ) improve aqueous solubility, critical for oral bioavailability .

Heterocyclic and Polyaromatic Analogues

Expanding the aromatic system or introducing heterocycles alters binding affinity and selectivity:

Key Observations :

Key Observations :

- Brominated analogs exhibit moderate hazards, necessitating basic PPE and ventilation .

Biological Activity

2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride, a derivative of phenylalanine, has garnered attention in biochemical research due to its potential biological activities. This compound is primarily studied for its effects on various biochemical pathways and its applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its structural similarity to phenylalanine, which allows it to interact with biological systems effectively.

- Target of Action : The compound targets several biochemical pathways, influencing hormone secretion and metabolic processes.

- Mode of Action : It is believed to modulate neurotransmitter levels and may have implications in stress response and muscle recovery during exercise.

- Biochemical Pathways : The compound is known to affect anabolic hormone secretion, enhance mental performance during stress, and prevent exercise-induced muscle damage.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that halogenated phenylalanines can inhibit the growth of various bacterial strains. The presence of bromine in this compound enhances its antimicrobial properties compared to non-halogenated analogs .

- Antioxidant Properties : Compounds similar to this one have shown potential antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have investigated the implications of this compound:

- Antimicrobial Efficacy : A study reported the minimum inhibitory concentration (MIC) values for various strains:

- Biochemical Assays : The compound has been used as a probe in biochemical assays to study its interaction with enzymes involved in amino acid metabolism, particularly in plants where it plays a role in secondary metabolism .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other brominated phenylalanine derivatives:

| Compound Name | Bromine Position | Unique Properties |

|---|---|---|

| 2-Amino-3-(3-bromophenyl)propanoic acid HCl | Meta | Enhanced reactivity and binding properties |

| 2-Amino-3-(4-bromophenyl)propanoic acid HCl | Para | Different binding characteristics |

| 2-Amino-3-(2-bromophenyl)propanoic acid HCl | Ortho | Potentially different biological activity profile |

Q & A

Q. Key Considerations :

- Use anhydrous conditions for halogenated aryl coupling to avoid hydrolysis.

- Monitor reaction progress via HPLC or LC-MS to confirm intermediate purity .

Basic: How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

Answer:

The hydrochloride form improves aqueous solubility due to ionic interactions, critical for biological assays. highlights that dihydrochloride salts of amino acid derivatives exhibit enhanced stability in polar solvents (e.g., water, DMSO) compared to free bases .

Q. Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | >50 |

| DMSO | >100 |

| Ethanol | ~20 |

Q. Stability :

- Store at -20°C under inert gas (e.g., N₂) to prevent degradation.

- Avoid prolonged exposure to light, as bromophenyl groups may undergo photolytic cleavage .

Advanced: How can stereochemical configuration impact biological activity in halogenated phenylalanine analogs?

Answer:

The (S)-enantiomer of amino acid derivatives often shows distinct biological interactions. For example, describes a chiral compound where the (S)-configuration enhances binding to neurotransmitter transporters .

Q. Methodological Recommendations :

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution to isolate enantiomers.

- Activity assays : Compare enantiomers in receptor-binding studies (e.g., LAT1 transporter inhibition assays) to quantify stereospecific effects .

Case Study :

In LAT1 transporter studies, (S)-2-amino-3-(4-ethynylphenyl)propanoic acid hydrochloride showed 10-fold higher inhibition than the (R)-form .

Advanced: How should researchers resolve contradictions in reported yields for bromophenylpropanoic acid derivatives?

Answer:

Yield discrepancies often arise from reagent purity or reaction scalability . For example:

Q. Troubleshooting Steps :

Validate reagent purity via NMR or elemental analysis.

Optimize stoichiometry using Design of Experiments (DoE) for scalable conditions.

Basic: What spectroscopic techniques are optimal for characterizing bromophenylpropanoic acid derivatives?

Answer:

- ¹H/¹³C NMR : Confirm bromophenyl integration (e.g., aromatic protons at δ 7.2–7.8 ppm) and α-carbon stereochemistry .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀BrNO₂: calc. 256.9842, observed 256.9839) .

- XRD : Resolve crystal structure to confirm salt formation (HCl counterion) and hydrogen-bonding networks .

Advanced: What computational methods predict the thermodynamic stability of halogenated amino acid salts?

Answer:

- DFT calculations : Estimate Gibbs free energy of solvation (ΔG°solv) to compare hydrochloride vs. free base stability. provides gas-phase ion energetics data for analogous compounds, useful for benchmarking .

- Molecular dynamics (MD) : Simulate aqueous solubility by analyzing hydrogen bonding with water molecules.

Example :

For 3-(3-bromophenyl)-3-oxopropanoic acid (), computed logP values (2.1) correlate with experimental solubility trends .

Basic: What safety protocols are critical for handling brominated aromatic compounds?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile brominated byproducts .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: How can researchers optimize purification of halogenated amino acids with polar byproducts?

Answer:

Q. Purity Criteria :

- ≥95% purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.